N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide
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Overview
Description
N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the core structures. The key steps include:
Formation of the Tetrahydronaphthalene Core: This can be achieved through hydrogenation of naphthalene using catalysts such as platinum or palladium under high pressure and temperature.
Introduction of the Propyl Chain: This involves the reaction of the tetrahydronaphthalene derivative with a propylating agent, often under basic conditions.
Attachment of the Benzamide Group: The final step involves the coupling of the propylated tetrahydronaphthalene with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with platinum or palladium catalysts.
Bases: Triethylamine, sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its properties in the development of novel materials, including polymers and coatings.
Biological Studies: Researchers investigate its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like 1,2,3,4-tetrahydronaphthalene and its derivatives share structural similarities.
Benzamide Derivatives: Compounds such as 4-(trifluoromethoxy)benzamide and its analogs are structurally related.
Uniqueness
N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide is unique due to its combination of a tetrahydronaphthalene core with a trifluoromethoxy-substituted benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H21F3N2O3 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C21H21F3N2O3/c22-21(23,24)29-16-10-8-15(9-11-16)20(28)25-13-12-19(27)26-18-7-3-5-14-4-1-2-6-17(14)18/h1-2,4,6,8-11,18H,3,5,7,12-13H2,(H,25,28)(H,26,27) |
InChI Key |
SGNRHEDBLPGDDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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